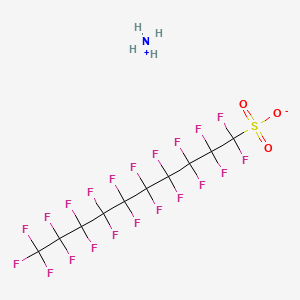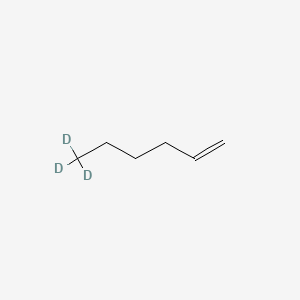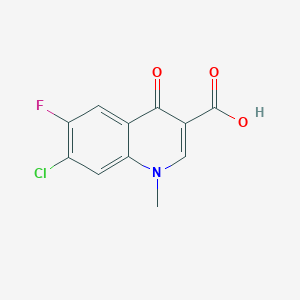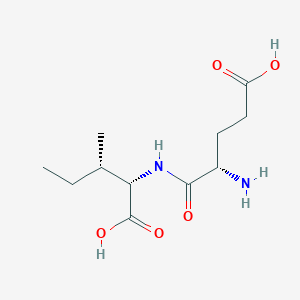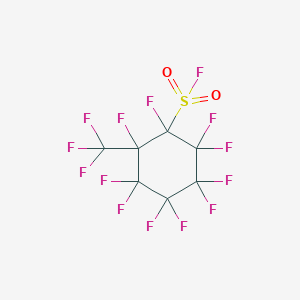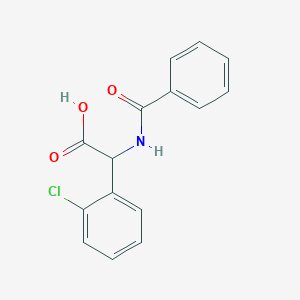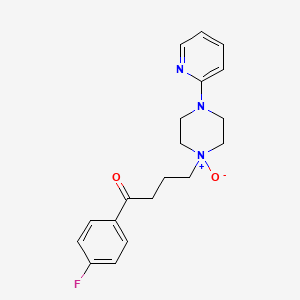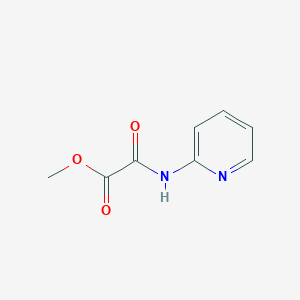
Chlorphenesin 2-Carbamate (3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorphenesin 2-Carbamate, also known as 3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate, is a centrally acting muscle relaxant. It is primarily used to treat muscle pain and spasms. This compound is known for its ability to block nerve impulses that are sent to the brain, providing relief from muscle discomfort .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Chlorphenesin 2-Carbamate involves heating chlorphenesin and reacting it with diethyl carbonate under the action of a less ester exchange catalyst. After the reaction, tertiary butanol and dimethyl formamide are added as mixed solvents. The mixture is then reacted with ammonia water to prepare the target compound. The product is filtered and washed using pure water containing a small amount of ammonia. Finally, the compound is refined using ethanol containing a small amount of ammonia and ethyl acetate as mixed solvents .
Industrial Production Methods
In industrial settings, the preparation method is optimized to ensure safety and efficiency. The use of less toxic solvents and specific refining methods helps in minimizing the presence of hazardous organic solvents, thereby improving the production environment .
Análisis De Reacciones Químicas
Types of Reactions
Chlorphenesin 2-Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorophenesin derivatives with additional oxygen-containing functional groups, while reduction reactions may yield simpler hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
Chlorphenesin 2-Carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is studied for its effects on muscle relaxation and nerve impulse blocking.
Medicine: It is used to treat muscle spasms and pain, providing relief to patients with musculoskeletal conditions.
Industry: It is used in the formulation of certain cosmetic products due to its preservative properties.
Mecanismo De Acción
The exact mechanism of action of Chlorphenesin 2-Carbamate is not fully understood. it is known to act in the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses (or pain sensations) that are sent to the brain, providing muscle relaxation and pain relief .
Comparación Con Compuestos Similares
Similar Compounds
Methocarbamol: Another centrally acting muscle relaxant with similar uses.
Mephenesin: A compound structurally related to Chlorphenesin 2-Carbamate, used for similar purposes.
Uniqueness
Chlorphenesin 2-Carbamate is unique in its longer duration of effect compared to similar compounds like mephenesin. It is also known for its minimal toxic side effects, making it a safer option for muscle relaxation .
Propiedades
Fórmula molecular |
C10H12ClNO4 |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
[1-(4-chlorophenoxy)-3-hydroxypropan-2-yl] carbamate |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-8(4-2-7)15-6-9(5-13)16-10(12)14/h1-4,9,13H,5-6H2,(H2,12,14) |
Clave InChI |
KQNLXRSCEMZOHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(CO)OC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
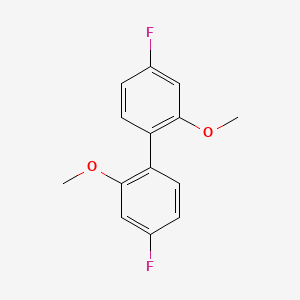
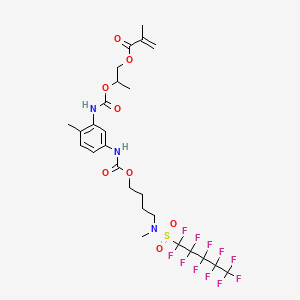
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
